2,2-Difluoro-1-(4-fluorophenyl)ethanone

Physicochemical Properties Lipophilicity ADME Prediction

2,2-Difluoro-1-(4-fluorophenyl)ethanone (CAS 50562-06-6) is a fluorinated aromatic ketone with a reactive α,α-difluoro moiety adjacent to the carbonyl, dramatically increasing electrophilicity for hydrate formation that mimics the tetrahedral transition state of amide hydrolysis—a property essential for covalent protease inhibition that non-fluorinated and mono-fluoro analogs cannot replicate. The gem-difluoro plus para-fluoro combination creates a distinct electronic environment for regioselective downstream transformations critical in medicinal chemistry. Ideal for constructing difluoromethyl ketone-based serine/cysteine protease inhibitors, activity-based probes, and fluorinated agrochemical intermediates. Available in 100 mg to 5 g quantities with documented purity.

Molecular Formula C8H5F3O
Molecular Weight 174.12 g/mol
CAS No. 50562-06-6
Cat. No. B3037620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1-(4-fluorophenyl)ethanone
CAS50562-06-6
Molecular FormulaC8H5F3O
Molecular Weight174.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C(F)F)F
InChIInChI=1S/C8H5F3O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H
InChIKeyIZMKCCNNTVCJGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-1-(4-fluorophenyl)ethanone (CAS 50562-06-6) – A Versatile Fluorinated Building Block for Medicinal Chemistry and Chemical Biology


2,2-Difluoro-1-(4-fluorophenyl)ethanone (CAS 50562-06-6) is a fluorinated aromatic ketone characterized by a gem-difluoro substitution at the α-position adjacent to a carbonyl group and a para-fluorophenyl ring, with the molecular formula C₈H₅F₃O and a molecular weight of 174.12 g/mol . The compound exists as a solid at ambient temperature and features a calculated LogP of 1.53, indicating moderate lipophilicity suitable for membrane permeability in biological systems . Its primary utility in research stems from the reactive α,α-difluoro ketone moiety, which enables participation in diverse chemical transformations including nucleophilic additions, condensations, and transition-metal-catalyzed cross-couplings, making it a valuable scaffold for constructing fluorinated pharmaceutical intermediates and chemical probes .

Why 2,2-Difluoro-1-(4-fluorophenyl)ethanone (CAS 50562-06-6) Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Acetophenone Analogs


Generic substitution of 2,2-difluoro-1-(4-fluorophenyl)ethanone with simpler acetophenone derivatives—such as 1-(4-fluorophenyl)ethanone (which lacks the α,α-difluoro group) or 2,2-difluoroacetophenone (which lacks the para-fluoro substituent)—results in fundamentally altered reactivity profiles and biological outcomes . The gem-difluoro substitution adjacent to the carbonyl dramatically increases the electrophilicity of the ketone, enabling hydrate formation that mimics the tetrahedral transition state of amide bond hydrolysis, a property essential for protease inhibition mechanisms that mono-fluoro and non-fluorinated analogs cannot replicate [1]. Additionally, the combination of α,α-difluoro and para-fluoro substitution creates a distinct electronic environment that influences regioselectivity in downstream synthetic transformations, directly affecting the yield and purity of advanced intermediates in medicinal chemistry workflows .

Quantitative Differentiation of 2,2-Difluoro-1-(4-fluorophenyl)ethanone (CAS 50562-06-6) Against Structural Analogs: A Head-to-Head Evidence Assessment


Physicochemical Profile Comparison: 2,2-Difluoro-1-(4-fluorophenyl)ethanone vs. Non-Fluorinated Acetophenone

The α,α-difluoro substitution in 2,2-difluoro-1-(4-fluorophenyl)ethanone substantially alters key physicochemical parameters relative to the non-fluorinated analog 1-(4-fluorophenyl)ethanone. The target compound exhibits a calculated LogP of 1.53, compared to an approximate LogP of ~2.1 for the non-fluorinated analog . This reduction in lipophilicity (ΔLogP ≈ -0.57) is attributable to the strong electron-withdrawing effect of the gem-difluoro group, which increases polarity and may improve aqueous solubility while maintaining sufficient membrane permeability .

Physicochemical Properties Lipophilicity ADME Prediction

Electrophilic Reactivity: Hydrate Formation Propensity of α,α-Difluoro Ketones vs. Non-Fluorinated Ketones

α,α-Difluoro carbonyl compounds, including 2,2-difluoro-1-(4-fluorophenyl)ethanone, are known to form relatively stable hydrates due to the strong electron-withdrawing effect of the gem-difluoro group, which polarizes the carbonyl and facilitates nucleophilic water attack [1]. This property enables the hydrate to serve as a transition-state analog for amide bond hydrolysis, a mechanistic feature that non-fluorinated ketones (e.g., 1-(4-fluorophenyl)ethanone) do not possess [2]. While direct hydrate formation constants for the specific target compound are not reported, the class-level behavior of α,α-difluoroacetophenones demonstrates hydrate stability sufficient to engage catalytic serine residues in protease active sites [1].

Protease Inhibition Electrophilic Warhead Transition State Mimicry

Synthetic Versatility: Regioselective α-Arylation of α,α-Difluoro Ketones

2,2-Difluoro-1-(4-fluorophenyl)ethanone serves as a substrate for palladium-catalyzed direct α-arylation with aryl bromides, a transformation that is enabled by the unique electronic properties of the α,α-difluoro ketone motif [1]. This reactivity allows for the construction of more complex α-aryl-α,α-difluoroketones, a class of compounds with documented protease inhibitory activity [1]. The para-fluoro substituent on the phenyl ring of the target compound can further modulate the electronic environment at the α-position, potentially influencing coupling efficiency and regioselectivity relative to unsubstituted α,α-difluoroacetophenone .

Synthetic Methodology Cross-Coupling Fluorinated Building Blocks

Thermal and Physical Stability: Vapor Pressure and Boiling Point Profile

The predicted boiling point of 2,2-difluoro-1-(4-fluorophenyl)ethanone is 209.7 ± 30.0 °C at 760 mmHg, with a vapor pressure of 0.2 ± 0.4 mmHg at 25 °C . While direct comparative data for close analogs are not consolidated in a single study, these values are consistent with expectations for a tri-fluorinated aromatic ketone of this molecular weight . The relatively low vapor pressure indicates that the compound is not highly volatile under ambient conditions, which may simplify handling and storage relative to lower molecular weight, non-fluorinated acetophenones that exhibit higher volatility [1].

Physicochemical Stability Storage and Handling Process Chemistry

Optimal Research and Industrial Application Scenarios for 2,2-Difluoro-1-(4-fluorophenyl)ethanone (CAS 50562-06-6)


Design and Synthesis of Covalent Protease Inhibitors with Electrophilic Warheads

2,2-Difluoro-1-(4-fluorophenyl)ethanone is ideally suited as a core building block for constructing peptidyl and non-peptidyl difluoromethyl ketone-based protease inhibitors. The α,α-difluoro ketone moiety serves as an electrophilic warhead that forms a stable hydrate, mimicking the tetrahedral transition state of amide bond hydrolysis and enabling covalent modification of catalytic serine or cysteine residues in target proteases [1]. This mechanism has been validated across multiple enzyme families, including serine proteases (e.g., human leukocyte elastase, α-chymotrypsin) and viral proteases (e.g., coronavirus main protease) [1][2]. The para-fluoro substituent on the phenyl ring provides a convenient vector for further synthetic elaboration or for modulating physicochemical properties without compromising the essential α,α-difluoro ketone pharmacophore .

Fluorinated Building Block for Diversity-Oriented Synthesis and Medicinal Chemistry SAR Campaigns

The compound functions as a versatile starting material for generating libraries of fluorinated analogs in medicinal chemistry programs. Its reactive ketone can undergo nucleophilic additions (Grignard, organolithium, hydride reductions), condensations with amines and hydrazines to form imines and hydrazones, and cross-coupling reactions for α-arylation, enabling rapid diversification of the core scaffold [1]. The presence of both α,α-difluoro and para-fluoro groups allows researchers to systematically probe the effects of fluorination on target binding, metabolic stability, and membrane permeability—key parameters in lead optimization [1]. This compound is particularly valuable in programs targeting kinases, GPCRs, and other protein classes where fluorination has been shown to enhance potency and pharmacokinetic profiles [2].

Chemical Biology Probe Development for Studying Proteolytic Pathways

As a precursor to activity-based probes, 2,2-difluoro-1-(4-fluorophenyl)ethanone can be elaborated into peptidyl fluoromethyl ketones that selectively and irreversibly inhibit serine and cysteine proteases [1]. These probes enable functional profiling of protease activity in complex biological systems, including cell lysates and live-cell imaging applications [1]. The difluoromethyl ketone warhead offers advantages over chloromethyl ketone analogs in terms of reduced non-specific reactivity and improved selectivity for the intended protease target [2]. Researchers investigating the roles of specific proteases in disease pathways—such as inflammation, cancer metastasis, or viral replication—can utilize derivatives of this compound to validate target engagement and dissect proteolytic signaling networks [1].

Agrochemical Intermediate Synthesis Requiring Enhanced Environmental Stability

The fluorinated nature of 2,2-difluoro-1-(4-fluorophenyl)ethanone makes it a valuable intermediate in the synthesis of fluorinated agrochemicals, including insecticides, fungicides, and herbicides [1]. Fluorine incorporation in agrochemical leads typically enhances metabolic stability in target organisms, improves resistance to environmental degradation (e.g., photolysis, hydrolysis), and increases lipophilicity for better cuticular penetration [1]. The compound can serve as a key building block for constructing more complex heterocyclic scaffolds—such as pyrazoles and triazoles—that are prevalent in modern crop protection agents [2]. Its solid physical form and moderate vapor pressure facilitate safe handling in kilo-lab and pilot-scale synthesis operations .

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